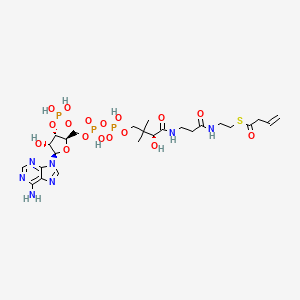
Vinylacetyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinylacetyl-CoA is the S-vinylacetyl derivative of coenzyme A. It derives from a coenzyme A. It is a conjugate acid of a vinylacetyl-CoA(4-).
Applications De Recherche Scientifique
1. Role in Catalysis and Industrial Applications
Vinylacetyl-CoA's derivatives have been studied extensively for their roles in catalysis and industrial applications. One such derivative, vinyl chloride, is used globally for producing polyvinyl chloride (PVC), a material with vast industrial applications, including in the medical field. The production of PVC often employs gold-catalyzed acetylene hydrochlorination. Gold catalysts are considered superior due to their selectivity compared to other metals, and this process has witnessed significant advancements leading to its commercialization (Davies et al., 2016). The environmental concerns associated with traditional mercury-based catalysts in PVC production highlight the need for alternatives like gold-based catalysts, which align with global efforts to reduce mercury usage in industries.
2. Biomedical Applications and Biocompatibility
Polyvinyl chloride (PVC), derived from vinyl compounds, is widely utilized in biomedical devices. Its applications span various medical fields, and modified PVC, especially when blended, grafted, or plasma-treated, exhibits enhanced biocompatibility, making it suitable for diverse medical purposes. This adaptability and modification potential of PVC underscore its importance in the medical industry, offering solutions ranging from simple devices to complex medical apparatus (Singh & Agrawal, 1992).
3. Polyvinyl Alcohol (PVA) in Water Treatment and Membrane Technology
The derivative polyvinyl alcohol (PVA) is recognized for its hydrophilicity, making it a desirable polymer for water treatment applications and membrane technology. Its properties, like thermal and chemical resistance and high anti-fouling potential, are balanced by the need for adequate crosslinking to ensure stability and performance in various applications, including reverse osmosis and ultrafiltration. The crosslinking process is critical to harness the benefits of PVA while maintaining its structural integrity and performance in water treatment applications (Bolto et al., 2009).
Propriétés
Nom du produit |
Vinylacetyl-CoA |
|---|---|
Formule moléculaire |
C25H40N7O17P3S |
Poids moléculaire |
835.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-3-enethioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4,12-14,18-20,24,35-36H,1,5-11H2,2-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 |
Clé InChI |
UATIGEHITDTAGF-CITAKDKDSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=C)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C)O |
Synonymes |
coenzyme A, vinylacetyl- vinylacetyl-CoA vinylacetyl-coenzyme A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



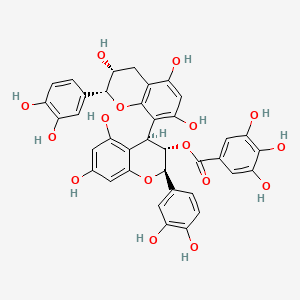
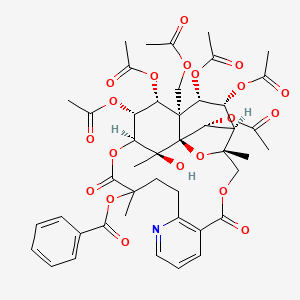
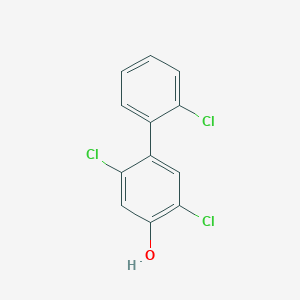

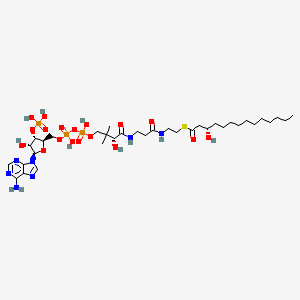

![uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1250712.png)
![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1250713.png)

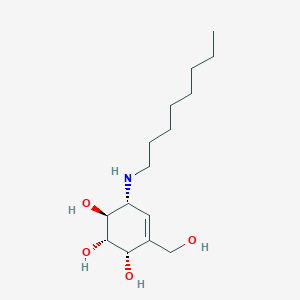

![5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B1250721.png)
![Thiazolo[4,5-d]pyrimidine](/img/structure/B1250722.png)
